4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone
Description
The compound 4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone is a sulfone-containing 1,2,4-triazole derivative. Its structure features:
- A 4-methylbenzyl group at position 1 of the triazole ring.
- A 4-phenyl substituent at position 2.
- A 5-{[3-(trifluoromethyl)phenoxy]methyl} moiety at position 3.
- A sulfone (-SO₂-) group at position 2.
The sulfone group enhances metabolic stability and electronic effects, while the trifluoromethyl (CF₃) substituent improves lipophilicity and bioavailability .
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfonyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S/c1-17-10-12-18(13-11-17)16-34(31,32)23-29-28-22(30(23)20-7-3-2-4-8-20)15-33-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTZWLHSVDBSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone (CAS No. 955961-69-0) is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance its interaction with biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study focusing on similar triazole derivatives reported significant cytotoxic effects against various human cancer cell lines, including HepG2 (liver cancer) and DLD (colon cancer) cells. The structure-activity relationship (SAR) suggested that modifications to the triazole ring could enhance potency .
Enzyme Inhibition
Inhibition studies have demonstrated that this compound can act as an inhibitor for several enzymes. Notably, it has shown potential in inhibiting acetylcholinesterase (AChE) and urease activities, which are crucial in various physiological processes and pathologies .
| Enzyme | Inhibition Type | Effectiveness |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive inhibition | Significant |
| Urease | Non-competitive inhibition | Moderate |
Study on Antimicrobial Properties
In a comparative study of several triazole derivatives, this compound was tested against a panel of microorganisms using the disk diffusion method. Results indicated that it exhibited substantial antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Anticancer Evaluation
A detailed evaluation of the anticancer properties was conducted using various human tumor cell lines. The results indicated that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
Biological Applications
1. Antifungal Activity
Research indicates that compounds related to triazoles exhibit potent antifungal properties. Studies have shown that derivatives of triazoles can inhibit the growth of various fungal pathogens by interfering with ergosterol synthesis, a critical component of fungal cell membranes. This mechanism makes them valuable in treating fungal infections in both humans and plants.
2. Antimicrobial Properties
The sulfone moiety in the compound contributes to its antimicrobial activity. Triazole-based compounds have been documented to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property is crucial for developing new antibiotics in the face of rising antibiotic resistance.
3. Anti-inflammatory Effects
Some studies suggest that triazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This action can lead to potential applications in pain management and treatment of inflammatory diseases.
Agricultural Applications
1. Fungicides
Due to their antifungal properties, triazole compounds are extensively used as fungicides in agriculture. They help control various fungal diseases affecting crops, thereby improving yield and quality.
2. Plant Growth Regulators
Research is ongoing into the use of triazole derivatives as plant growth regulators. These compounds can modulate plant growth processes, enhancing resistance to environmental stressors.
Material Science Applications
1. Polymer Chemistry
The unique properties of triazole compounds make them suitable for incorporation into polymers to enhance their thermal stability and mechanical strength. Research into polymer composites containing triazole derivatives is promising for developing advanced materials with tailored properties.
2. Coatings and Adhesives
The chemical stability and adhesion properties of triazoles allow their use in coatings and adhesives, providing enhanced durability and resistance to environmental degradation.
Case Study 1: Antifungal Efficacy
A study conducted on a series of triazole derivatives demonstrated that specific modifications to the triazole ring significantly increased antifungal activity against Candida albicans and Aspergillus species. The incorporation of the trifluoromethyl group was found to enhance bioactivity due to increased lipophilicity, allowing better membrane penetration.
Case Study 2: Agricultural Application
Field trials using triazole-based fungicides showed a marked reduction in crop loss due to fungal infections compared to untreated controls. The application not only improved yield but also reduced the need for multiple treatments, showcasing the efficiency of these compounds in agricultural practices.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
Sulfone vs. Sulfanyl/Sulfonyl Groups: The target compound’s sulfone group imparts greater oxidative stability compared to sulfanyl (-S-) analogues (e.g., ). Sulfones are less prone to metabolic degradation, enhancing pharmacokinetic profiles .
Trifluoromethyl (CF₃) Substituent :
- The CF₃ group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated), similar to CF₃-containing analogues (e.g., ). This group often enhances membrane permeability and bioavailability.
Phenoxy vs.
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes and characterization methods for 4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone?
- Methodological Answer : The synthesis of triazole sulfone derivatives typically involves multi-step reactions, including cyclization of thiosemicarbazides followed by oxidation to sulfones. For example, similar compounds were synthesized using IR spectroscopy for functional group verification, -NMR for proton environment analysis, and elemental analysis for purity validation . X-ray crystallography is critical for confirming 3D molecular geometry, as demonstrated in studies of structurally analogous triazole sulfones .
Q. How can researchers evaluate the pharmacological potential of this compound?
- Methodological Answer : Triazole derivatives are known for diverse bioactivities (e.g., antimicrobial, anti-inflammatory). To assess pharmacological potential, conduct in vitro assays targeting specific pathways or organisms. For instance:
- Antimicrobial Activity : Use broth microdilution assays (MIC/MBC determination) against Gram-positive/negative bacteria and fungi.
- Anti-inflammatory Screening : Measure inhibition of COX-1/COX-2 enzymes via ELISA.
Reference computational studies (e.g., molecular docking) to predict binding affinities to target proteins like kinases or receptors .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallographic data?
Q. What strategies address contradictions between spectroscopic and computational data during structural analysis?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve:
- Compare experimental -NMR chemical shifts with Density Functional Theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set) .
- Use temperature-dependent NMR to detect conformational changes.
- Cross-validate IR stretching frequencies (e.g., S=O at ~1150–1300 cm) with computational vibrational spectra .
Q. How can computational modeling predict reactivity or stability of this compound under varying conditions?
- Methodological Answer : Perform DFT calculations to:
- Optimize geometry and calculate electrostatic potential maps (identify nucleophilic/electrophilic sites).
- Simulate reaction pathways (e.g., sulfone oxidation or triazole ring modifications) using transition state theory.
- Assess thermodynamic stability via Gibbs free energy calculations. Pair results with experimental TGA/DSC data to validate decomposition profiles .
Q. What protocols ensure reproducibility in crystallographic data deposition and retrieval for this compound?
- Methodological Answer : Follow the Cambridge Structural Database (CSD) guidelines:
- Deposit raw diffraction data (e.g., .hkl files) and refined CIF files to the CCDC (deposit@ccdc.cam.ac.uk ) .
- Include metadata (e.g., synthesis conditions, temperature during data collection).
- Use automated validation tools (e.g., PLATON) to check for errors in symmetry or displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
